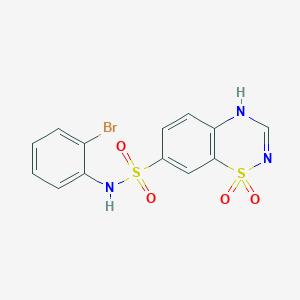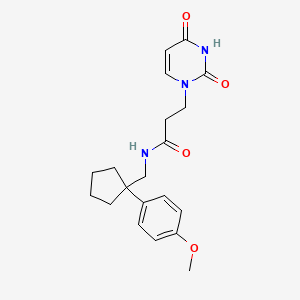
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide is an organic compound that belongs to the class of dihydropyrimidinones. This class is known for a wide range of pharmacological activities. The unique structure of this compound makes it a point of interest for research in various fields such as medicinal chemistry and organic synthesis.
科学的研究の応用
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its pharmacological effects, potentially acting as an anti-inflammatory or anticancer agent.
Industry: Employed in the synthesis of materials with specific properties, such as polymers or specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide typically involves the cyclization of urea derivatives with cyclopentanone under acidic or basic conditions. The presence of substituents like the methoxyphenyl group requires specific protective and deprotective strategies during the synthesis to ensure correct substitution.
Industrial Production Methods: In industrial settings, the compound is produced using highly optimized reaction conditions, often in large-scale batch reactors. The process may involve the use of catalysts to improve yield and selectivity. Industrial methods also focus on cost-efficiency and minimizing environmental impact through green chemistry principles.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation to yield various oxidation states of its functional groups.
Reduction: Reduction reactions may target the pyrimidinone ring or the ketone functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other reactive centers.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide or other peroxides for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Conditions vary but often include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions.
Major Products Formed from These Reactions: Oxidation reactions yield higher oxidation state compounds, such as carboxylic acids or ketones. Reduction reactions typically produce alcohols or amines, while substitution reactions result in various substituted aromatic or aliphatic compounds.
作用機序
Comparison with Other Similar Compounds: Compared to other dihydropyrimidinones, this compound stands out due to its unique substituents, which confer distinct physicochemical properties and biological activities. Similar compounds may include different substitution patterns or functional groups that alter their reactivity and application profiles.
類似化合物との比較
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives
Cyclopentanone derivatives with aromatic substitutions
N-(cyclopentylmethyl)propanamide analogs
There you go, a comprehensive breakdown of this intricate compound. Fascinating stuff, isn't it? If there's anything else you'd like to delve into, feel free to ask!
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-16-6-4-15(5-7-16)20(10-2-3-11-20)14-21-17(24)8-12-23-13-9-18(25)22-19(23)26/h4-7,9,13H,2-3,8,10-12,14H2,1H3,(H,21,24)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYSPDQVRMOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
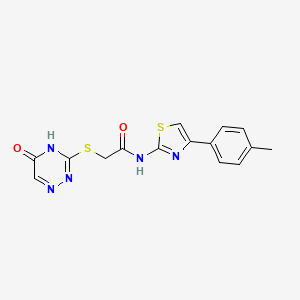
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2739447.png)
![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)
![2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2739450.png)
![N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2739453.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2739454.png)
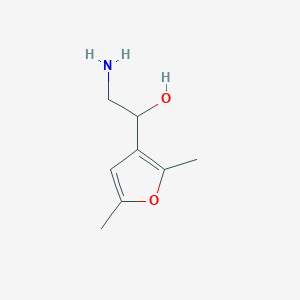
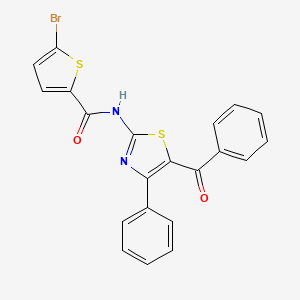
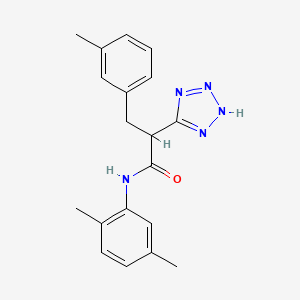
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2739460.png)
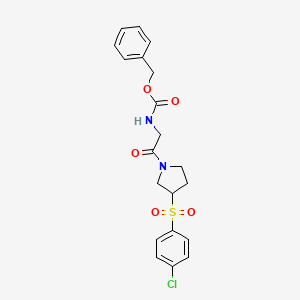
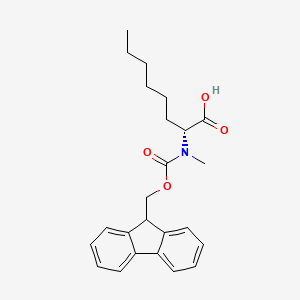
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)
